molecular formula C8H6F4N2 B2722842 3-Fluoro-2-(trifluoromethyl)benzamidine CAS No. 1379341-92-0

3-Fluoro-2-(trifluoromethyl)benzamidine

Cat. No.: B2722842
CAS No.: 1379341-92-0
M. Wt: 206.144
InChI Key: ZVHWEIYYMGRXGC-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)benzamidine is a fluorinated organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzamidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzamidine typically involves the introduction of fluoro and trifluoromethyl groups onto a benzamidine scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzamidine precursor is reacted with fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethyl)benzamidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzamidine derivatives, while substitution reactions can produce a variety of functionalized benzamidines.

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)benzamidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzamidine
  • 3-(Trifluoromethyl)benzylamine
  • 2-Fluoro-3-(trifluoromethyl)benzamidine

Uniqueness

3-Fluoro-2-(trifluoromethyl)benzamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHWEIYYMGRXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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